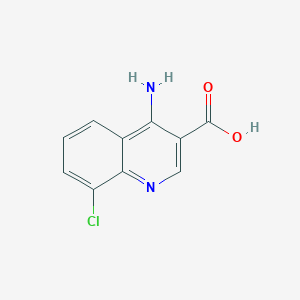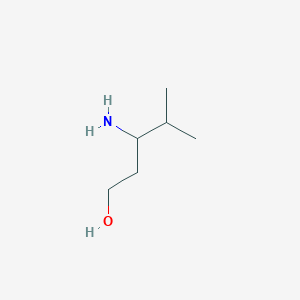
7-Bromo-4-(piperazin-1-yl)quinoléine
Vue d'ensemble
Description
7-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H14BrN3 and a molecular weight of 292.17 g/mol . It is a quinoline derivative, characterized by the presence of a bromine atom at the 7th position and a piperazine ring at the 4th position of the quinoline core structure .
Applications De Recherche Scientifique
7-Bromo-4-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
Target of Action
The primary targets of 7-Bromo-4-(piperazin-1-yl)quinoline are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .
Mode of Action
7-Bromo-4-(piperazin-1-yl)quinoline interacts with its targets, the bacterial DNA gyrase and topoisomerase IV, suppressing their activity .
Biochemical Pathways
The affected pathways are those involved in bacterial DNA replication. By suppressing the activity of DNA gyrase and topoisomerase IV, 7-Bromo-4-(piperazin-1-yl)quinoline disrupts these pathways, leading to inhibition of bacterial growth .
Pharmacokinetics
It is known that fluoroquinolones, a class of compounds to which 7-bromo-4-(piperazin-1-yl)quinoline belongs, accumulate rapidly into eukaryotic cells and are active against intracellular bacteria .
Result of Action
The result of the action of 7-Bromo-4-(piperazin-1-yl)quinoline is the inhibition of bacterial growth. By suppressing the activity of key enzymes involved in bacterial DNA replication, this compound prevents the bacteria from multiplying .
Analyse Biochimique
Biochemical Properties
7-Bromo-4-(piperazin-1-yl)quinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA gyrase and topoisomerase IV, which are key enzymes for DNA replication . These interactions suggest that 7-Bromo-4-(piperazin-1-yl)quinoline may inhibit these enzymes, thereby affecting bacterial DNA replication and cell division.
Cellular Effects
The effects of 7-Bromo-4-(piperazin-1-yl)quinoline on various types of cells and cellular processes are profound. It has been shown to accumulate in mouse macrophages, where it is involved in intracellular bacterial activity . This compound influences cell function by affecting cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, it has been found to be equipotent to ciprofloxacin against intracellular bacteria .
Molecular Mechanism
At the molecular level, 7-Bromo-4-(piperazin-1-yl)quinoline exerts its effects through binding interactions with biomolecules. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication . Additionally, it accumulates in eukaryotic cells and is active against intracellular bacteria, indicating its potential use as an antimicrobial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-(piperazin-1-yl)quinoline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 7-Bromo-4-(piperazin-1-yl)quinoline vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Transport and Distribution
Within cells and tissues, 7-Bromo-4-(piperazin-1-yl)quinoline is transported and distributed through interactions with transporters and binding proteins. It has been shown to be a substrate for the Mrp4 transporter in murine macrophages, which influences its localization and accumulation . These interactions are critical for its antimicrobial activity and cellular effects.
Subcellular Localization
The subcellular localization of 7-Bromo-4-(piperazin-1-yl)quinoline plays a crucial role in its activity and function. It localizes in the soluble fraction of cells and is barely affected by efflux transporters like Mrp4 . This localization is essential for its antimicrobial efficacy and interaction with intracellular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(piperazin-1-yl)quinoline typically involves the bromination of 4-(piperazin-1-yl)quinoline. One common method includes the reaction of 4-(piperazin-1-yl)quinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production methods for 7-Bromo-4-(piperazin-1-yl)quinoline may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield . The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups at the 7th position.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Biaryl or vinyl quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-Chloro-4-(piperazin-1-yl)quinoline
Uniqueness
7-Bromo-4-(piperazin-1-yl)quinoline is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom enhances its potential as a versatile building block for the synthesis of diverse compounds with varied applications .
Propriétés
IUPAC Name |
7-bromo-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFNLSRKXEDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589210 | |
| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-44-0 | |
| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)









![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)


